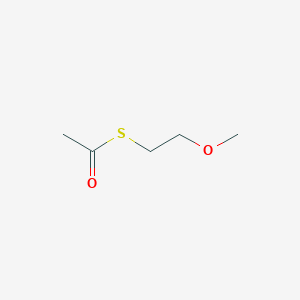

S-(2-methoxyethyl) ethanethioate

描述

S-(2-Methoxyethyl) ethanethioate is a thioester compound characterized by a methoxyethyl group attached to a sulfur atom, which is further bonded to an acetyl group. Thioesters are sulfur analogs of esters, where the oxygen atom in the ester group is replaced by sulfur. These compounds are pivotal in organic synthesis, materials science, and biochemistry due to their reactivity and functional versatility.

属性

分子式 |

C5H10O2S |

|---|---|

分子量 |

134.20 g/mol |

IUPAC 名称 |

S-(2-methoxyethyl) ethanethioate |

InChI |

InChI=1S/C5H10O2S/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3 |

InChI 键 |

NSUGFKJVZVHURG-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)SCCOC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-methoxyethyl) ethanethioate typically involves the reaction of thioacetic acid with 2-methoxyethanol under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methoxyethanol is replaced by the thioacetate group.

Industrial Production Methods: In an industrial setting, the production of S-(2-methoxyethyl) ethanethioate can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: S-(2-methoxyethyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group is replaced by other nucleophiles. This can be achieved using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thioesters.

科学研究应用

Chemistry: S-(2-methoxyethyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving thioesterases. It can also be used as a probe to investigate metabolic pathways involving thioesters.

Medicine: S-(2-methoxyethyl) ethanethioate has potential applications in drug development. Its thioester functionality makes it a candidate for prodrug design, where it can be converted into active drugs in vivo.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased flexibility and resistance to degradation.

作用机制

The mechanism of action of S-(2-methoxyethyl) ethanethioate involves its interaction with nucleophiles and electrophiles. The thioester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. In biological systems, thioesters like S-(2-methoxyethyl) ethanethioate can participate in enzymatic reactions, where they act as acyl donors or acceptors.

相似化合物的比较

Structural and Physicochemical Properties

生物活性

S-(2-Methoxyethyl) ethanethioate is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and sources.

Chemical Structure and Properties

S-(2-Methoxyethyl) ethanethioate belongs to a class of compounds known for their diverse biological activities, particularly those containing sulfur and methoxy groups. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to S-(2-methoxyethyl) ethanethioate may exhibit a range of biological activities, including:

- Antimicrobial properties : Compounds with thiazole rings and methoxy substituents have been reported to inhibit various pathogens.

- Anti-inflammatory effects : Similar compounds have shown promise in modulating inflammatory responses.

- Anticancer activity : Some derivatives have been linked to inhibiting cancer cell proliferation.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals the unique biological profiles associated with S-(2-methoxyethyl) ethanethioate. The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazole Derivative A | Contains thiazole and amine groups | Antimicrobial |

| Methoxy-substituted B | Methoxy groups with aromatic system | Anti-inflammatory |

| Benzothiazole C | Benzothiazole core with various substituents | Anticancer |

| S-(2-Methoxyethyl) Ethanethioate | Methoxyethyl and ethanethioate group | Potentially diverse |

The unique combination of methoxy and thiazole functionalities in S-(2-methoxyethyl) ethanethioate may lead to distinct biological profiles compared to other similar compounds .

Case Studies and Empirical Evidence

- Antimicrobial Activity : A study demonstrated that derivatives of thiazoles, including those similar to S-(2-methoxyethyl) ethanethioate, exhibited significant antimicrobial activity against resistant strains of bacteria. This suggests potential applications in treating infections caused by antibiotic-resistant pathogens.

- Anti-inflammatory Effects : In vitro studies indicated that compounds featuring methoxy groups can modulate inflammatory pathways, potentially reducing cytokine production in immune cells. This activity is crucial for developing therapies for chronic inflammatory diseases.

- Anticancer Properties : Research has highlighted the anticancer potential of thiazole derivatives. In particular, S-(2-methoxyethyl) ethanethioate may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanisms through which S-(2-methoxyethyl) ethanethioate exerts its biological effects are still under investigation. Potential mechanisms include:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could bind to specific receptors, influencing signaling pathways that regulate inflammation and cell growth.

- Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, promoting cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。